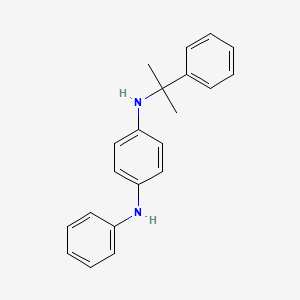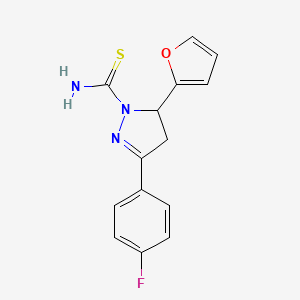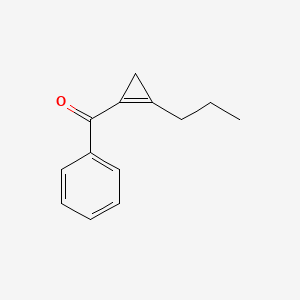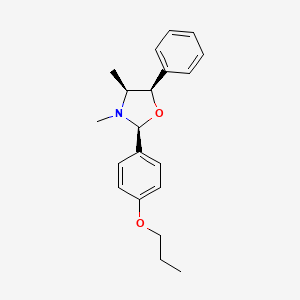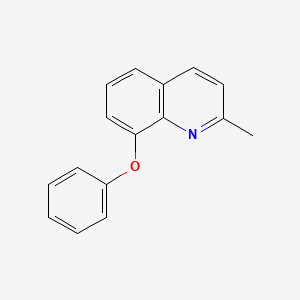
2-Methyl-8-phenoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-phenoxyquinoline is a quinoline derivative with the molecular formula C16H13NO Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-phenoxyquinoline can be achieved through various classical and modern synthetic methods. Some of the well-known methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-8-phenoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
2-Methyl-8-phenoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimalarial agent.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-Methyl-8-phenoxyquinoline involves its interaction with various molecular targets:
DNA Gyrase Inhibition: It inhibits bacterial DNA gyrase, leading to the disruption of DNA replication and transcription.
Topoisomerase Inhibition: It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication.
Pathways Involved: The compound interferes with the DNA synthesis pathway, ultimately leading to cell death in microbial and cancer cells
Comparaison Avec Des Composés Similaires
2-Methyl-8-phenoxyquinoline can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its chelating properties and use in antifungal and antibacterial applications.
4-Phenoxyquinoline: Exhibits significant antitumor activity and is used in cancer research.
2-Chloroquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness: The presence of both a methyl and a phenoxy group in this compound provides it with unique chemical properties, making it more versatile in its applications compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-methyl-8-phenoxyquinoline |
InChI |
InChI=1S/C16H13NO/c1-12-10-11-13-6-5-9-15(16(13)17-12)18-14-7-3-2-4-8-14/h2-11H,1H3 |
Clé InChI |
CBUIPSPLKYBPLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2OC3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)
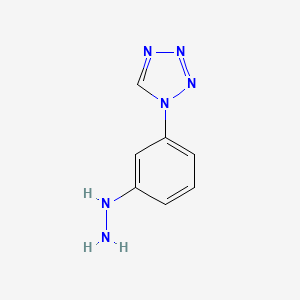
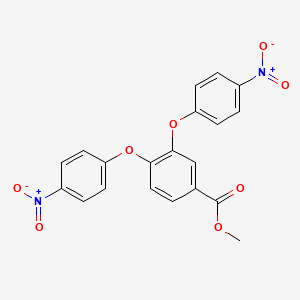
![2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol](/img/structure/B15159031.png)
![2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-](/img/structure/B15159034.png)
![13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile](/img/structure/B15159038.png)
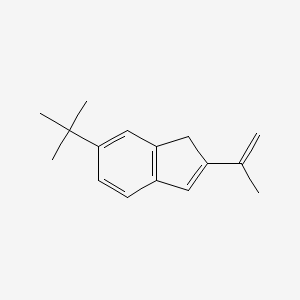
![1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-](/img/structure/B15159046.png)
![3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one](/img/structure/B15159054.png)

